molecular formula C14H17FN4O2S B6774767 N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide

Cat. No.: B6774767
M. Wt: 324.38 g/mol
InChI Key: WSIYDZUWNXXKBS-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a cyclopentyl group and a methyl group, a fluoropyridine moiety, and a sulfonamide group. These structural elements contribute to its distinct chemical behavior and potential utility in research and industry.

Properties

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-10-14(9-17-19(10)12-4-2-3-5-12)18-22(20,21)13-6-11(15)7-16-8-13/h6-9,12,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIYDZUWNXXKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)NS(=O)(=O)C3=CN=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.

    Formation of the fluoropyridine moiety: This can be synthesized separately through halogenation and subsequent substitution reactions.

    Coupling of the pyrazole and fluoropyridine moieties: This step typically involves a nucleophilic substitution reaction.

    Introduction of the sulfonamide group: This final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: A related compound with a similar pyrazole and sulfonyl chloride structure.

    N-(1-cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide: Another compound with a similar pyrazole and fluoropyridine structure.

Uniqueness

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-5-fluoropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial purposes.

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